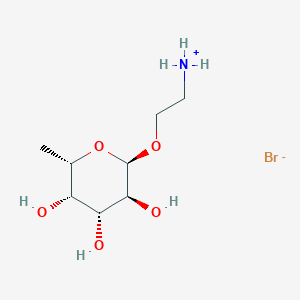

2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydro-2H-pyran ring substituted with multiple hydroxyl groups and a methyl group, linked to an ethanaminium bromide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide typically involves multiple steps:

Formation of the tetrahydro-2H-pyran ring: This step often involves the cyclization of a suitable precursor, such as a hexose derivative, under acidic conditions.

Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions, using reagents like osmium tetroxide or potassium permanganate.

Methylation: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate.

Formation of the ethanaminium bromide moiety: This involves the reaction of the tetrahydro-2H-pyran derivative with bromoethane under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.

Purification steps: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Quality control: Analytical methods like HPLC, NMR, and mass spectrometry are used to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming ketones or aldehydes.

Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide, cyanide, or thiolate ions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles like sodium hydroxide, sodium cyanide, or sodium thiolate are used under basic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of deoxy derivatives.

Substitution: Formation of substituted ethanaminium derivatives.

Scientific Research Applications

Overview

2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide is a complex organic compound with a unique structure that contributes to its diverse applications in various scientific fields. This article explores its applications in chemistry, biology, medicine, and industry.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile intermediate for the synthesis of complex carbohydrates and glycosides. The multiple hydroxyl groups allow for selective protection during multi-step reactions, facilitating the formation of various derivatives.

Biology

The compound is utilized in studies of carbohydrate-protein interactions. It acts as a model for understanding the binding mechanisms of glycoproteins and glycolipids. Its structural features enable it to mimic natural substrates involved in biological processes.

Medicine

In medicinal chemistry, this compound is explored for potential therapeutic applications. Its ability to modulate enzyme activity makes it a candidate for drug development targeting specific metabolic pathways.

Industry

Industrially, this compound finds applications in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in the synthesis of polymers and resins.

Case Study 1: Carbohydrate Synthesis

A study demonstrated the use of this compound as a precursor in synthesizing complex oligosaccharides. The hydroxyl groups were selectively protected using various protecting groups which facilitated the formation of glycosidic bonds under mild conditions.

Case Study 2: Antimicrobial Activity

Research published in a peer-reviewed journal highlighted the antimicrobial properties of derivatives of this compound against various bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis through inhibition of key enzymes involved in peptidoglycan formation.

Mechanism of Action

The mechanism of action of 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with proteins, influencing their structure and function. The ethanaminium moiety can interact with negatively charged sites on biomolecules, affecting their activity.

Comparison with Similar Compounds

Similar Compounds

- 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanol

- 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanamine

- 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanamide

Uniqueness

The presence of the bromide ion in 2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide distinguishes it from similar compounds. This ion can participate in unique substitution reactions, making the compound versatile in synthetic applications. Additionally, the ethanaminium moiety provides distinct biochemical properties, enhancing its potential in biological and medicinal research.

Biological Activity

2-((2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)ethanaminium bromide is a complex organic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyran core with multiple hydroxyl groups that contribute to its solubility and biological interactions. Its molecular formula is C12H23BrN1O5, and it has a molecular weight of approximately 322.23 g/mol.

Antidiabetic Effects

Research indicates that the compound exhibits antidiabetic properties . It has been shown to improve glucose uptake in muscle cells and enhance insulin sensitivity. In a study involving diabetic rats, administration of this compound resulted in a significant reduction in blood glucose levels compared to control groups .

Cardiovascular Benefits

The compound also demonstrates cardiovascular protective effects . It has been linked to reduced oxidative stress and inflammation in cardiac tissues. In vitro studies revealed that it can inhibit the proliferation of vascular smooth muscle cells, which is crucial in preventing atherosclerosis .

Neuroprotective Properties

Preliminary studies suggest that the compound may possess neuroprotective properties . It was found to reduce neuronal cell death in models of oxidative stress-induced neurotoxicity. The mechanism appears to involve the modulation of apoptotic pathways and the upregulation of antioxidant defenses .

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of multiple hydroxyl groups enhances its ability to scavenge free radicals.

- Insulin Mimetic Effects : The compound mimics insulin action by activating insulin signaling pathways.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and reduces inflammation markers.

Case Studies

Properties

Molecular Formula |

C8H18BrNO5 |

|---|---|

Molecular Weight |

288.14 g/mol |

IUPAC Name |

2-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyethylazanium;bromide |

InChI |

InChI=1S/C8H17NO5.BrH/c1-4-5(10)6(11)7(12)8(14-4)13-3-2-9;/h4-8,10-12H,2-3,9H2,1H3;1H/t4-,5+,6+,7-,8+;/m0./s1 |

InChI Key |

RXYWPJJWWSBEKO-KVABGEGNSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)OCC[NH3+])O)O)O.[Br-] |

Canonical SMILES |

CC1C(C(C(C(O1)OCC[NH3+])O)O)O.[Br-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.